Home > Products > Screening Compounds P111333 > Antitumor agent-41
Antitumor agent-41 -

Antitumor agent-41

Catalog Number: EVT-15279812
CAS Number:
Molecular Formula: C64H109IN2O21
Molecular Weight: 1369.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Antitumor agent-41 is a compound that has garnered attention in the field of cancer research due to its potential efficacy as an anticancer agent. It falls under the broader category of natural products, which are increasingly recognized for their therapeutic properties, particularly in oncology. The exploration of natural sources for anticancer agents has led to the identification of various compounds that exhibit significant biological activity against cancer cells.

Source

Antitumor agent-41 may derive from various natural sources, including plants, marine organisms, and fungi. Research into natural products has revealed a plethora of compounds with antitumor properties, emphasizing the importance of biodiversity in drug discovery. For instance, compounds such as paclitaxel from the Pacific yew tree and etoposide from the mayapple plant exemplify successful applications of natural products in cancer treatment .

Classification

Antitumor agent-41 can be classified based on its chemical structure and mechanism of action. It is likely categorized within the broader class of natural product-derived anticancer agents, which includes alkaloids, terpenoids, and flavonoids. These compounds often exhibit unique mechanisms that disrupt cancer cell proliferation or induce apoptosis .

Synthesis Analysis

Methods

The synthesis of antitumor agent-41 involves various organic chemistry techniques aimed at optimizing yield and purity. Common methods for synthesizing similar compounds include:

  • Cyclocondensation Reactions: This method involves the reaction of biselectrophilic compounds with aminopyrazoles, facilitating the formation of complex heterocyclic structures.
  • Functionalization Techniques: These techniques enhance the structural diversity of the compound by introducing different functional groups at specific positions on the molecular scaffold .

Technical Details

The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and catalyst selection. For example, palladium-catalyzed reactions are often employed to form carbon-carbon bonds crucial for constructing the pyrazolo[1,5-a]pyrimidine core structure.

Molecular Structure Analysis

Structure

Antitumor agent-41 likely features a complex molecular structure characterized by a fused pyrazole and pyrimidine ring system. This structural motif is known for its rigidity and planarity, which are advantageous for biological activity.

Data

The molecular formula and specific structural data would depend on detailed experimental characterization through techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS). Typically, derivatives of this class exhibit diverse substituents that can influence their pharmacological properties.

Chemical Reactions Analysis

Reactions

Antitumor agent-41 may undergo several chemical reactions that can modify its structure and enhance its biological activity:

  • Alkylation: This reaction can introduce alkyl groups to enhance lipophilicity and cellular uptake.
  • Hydroxylation: The addition of hydroxyl groups can improve solubility and reactivity with biological targets.

Technical Details

Reactions involving antitumor agent-41 should be optimized to minimize side products and maximize yield. Techniques such as high-performance liquid chromatography (HPLC) may be employed for purification.

Mechanism of Action

Process

The mechanism through which antitumor agent-41 exerts its effects likely involves several pathways:

  • Inhibition of Cell Proliferation: The compound may interfere with cell cycle progression, leading to arrest at specific phases.
  • Induction of Apoptosis: It might activate apoptotic pathways through signaling cascades involving caspases or other pro-apoptotic factors.

Data

Research indicates that compounds with similar structures often target key regulatory proteins involved in cell growth and survival, such as cyclin-dependent kinases or topoisomerases .

Physical and Chemical Properties Analysis

Physical Properties

Antitumor agent-41's physical properties may include:

  • Melting Point: Typically determined through differential scanning calorimetry.
  • Solubility: Solubility profiles in various solvents are critical for formulation development.

Chemical Properties

Chemical properties include stability under various pH conditions and reactivity towards nucleophiles or electrophiles. Understanding these properties is essential for predicting behavior in biological systems.

Applications

Scientific Uses

Antitumor agent-41 holds promise in several scientific applications:

  • Cancer Therapy: As a potential chemotherapeutic agent, it could be used alone or in combination with other therapies to enhance efficacy.
  • Drug Development: Its unique structure may serve as a lead compound for further modifications aimed at improving potency and selectivity against cancer cells.
Molecular Mechanisms of Antitumor Activity

Modulation of Tumor Necrosis and Inflammatory Pathways

Antitumor agent-41 induces tumor necrosis and inflammatory responses as primary mechanisms of tumor inhibition. In vivo studies show it triggers tumor necrosis factor (TNF)-α-mediated inflammatory cascades, leading to hemorrhagic necrosis and vascular disruption within tumors [2]. This process involves the activation of innate immune cells (e.g., macrophages) and the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-6, which amplify local immune responses against cancer cells [2] [5].

The compound’s pharmacokinetic profile supports sustained activity:

  • Half-life (T~1/2~): 56.80 hours
  • Systemic plasma clearance (CL): 0.029 mL/h/mg [2]

In vitro assays in A431 epidermoid carcinoma cells revealed a 36.6 ± 13.9% inhibition of invasion at 50 μM, correlating with reduced pro-metastatic mediator secretion [2]. This suggests dual targeting of both tumor viability and microenvironmental inflammation.

Table 1: Key Pharmacodynamic and In Vitro Properties of Antitumor Agent-41

ParameterValueModel System
Invasion inhibition rate36.6 ± 13.9%A431 cells (50 μM)
Plasma half-life (T~1/2~)56.80 hoursIn vivo
Plasma clearance (CL)0.029 mL/h/mgIn vivo

Inhibition of Cancer Cell Migration and Invasion

Antitumor agent-41 suppresses metastasis by targeting epithelial-to-mesenchymal transition (EMT) and matrix metalloproteinase (MMP) activity. It downregulates MMP-2/9 expression—key enzymes degrading extracellular matrix (ECM) components—thereby inhibiting basement membrane penetration by tumor cells [2] [8]. Concurrently, it upregulates E-cadherin, an epithelial marker that enhances cell-cell adhesion and counteracts mesenchymal phenotypes [8].

The compound shares mechanistic parallels with histone deacetylase inhibitors (HDACis), which block metastasis by:

  • Modulating cytoskeletal dynamics via tubulin acetylation, impairing cell motility [3].
  • Inactivating oncogenic transcription factors (e.g., STAT3, SP1), reducing MMP transcription [1] [8].

Table 2: Molecular Targets in Migration/Invasion Inhibition

TargetEffect of Antitumor Agent-41Functional Outcome
MMP-2/MMP-9DownregulationReduced ECM degradation
E-cadherinUpregulationEnhanced cell adhesion
STAT3/SP1InactivationSuppressed EMT transcription

Apoptotic Signaling Pathway Activation

The compound induces apoptosis through mitochondrial (intrinsic) and death receptor (extrinsic) pathways:

Intrinsic Pathway

  • Bax/Bak activation increases mitochondrial outer membrane permeabilization (MOMP), enabling cytochrome c (Cyt c) release [4] [9].
  • Cyt c complexes with Apaf-1 to form apoptosomes, activating caspase-9 and executioner caspase-3/7 [9].
  • Reactive oxygen species (ROS) generation exacerbates mitochondrial dysfunction [4].

Extrinsic Pathway

  • Antitumor agent-41 upregulates Fas/CD95 and TRAIL receptors, triggering caspase-8 activation [9].
  • Cross-talk between pathways occurs via Bid cleavage, amplifying mitochondrial apoptosis [4].

Notably, it suppresses anti-apoptotic Bcl-2 family proteins (e.g., Bcl-xL), shifting the balance toward pro-apoptotic signaling [9].

Table 3: Apoptotic Regulators Targeted by Antitumor Agent-41

Pro-Apoptotic TargetsAnti-Apoptotic TargetsExecution Phase Targets
Bax/Bak activationBcl-2/Bcl-xL inhibitionCaspase-3/7 activation
Fas/TRAIL-R upregulationIAP suppressionPARP cleavage

Interaction with DNA Damage Response Systems

While direct DNA intercalation remains unconfirmed, antitumor agent-41 modulates DNA damage responses via:

  • ATM/Chk2 pathway activation: Phosphorylates H2AX (γH2AX), a marker of DNA double-strand breaks [9].
  • Gadd153/CHOP induction: This endoplasmic reticulum (ER) stress sensor promotes apoptosis in response to unresolved DNA damage [9] [4].
  • p73 stabilization: Unlike p53-mutant tumors, p73 activation by antitumor agent-41 induces puma/noxa transcription, enabling DNA damage-induced apoptosis in p53-deficient cancers [9].

HDAC inhibition—a property suggested by structural analogs—may impair DNA repair fidelity by compacting chromatin and limiting repair enzyme access [7] [8].

Immune System Modulation and Tumor Microenvironment Alterations

Antitumor agent-41 reprograms the tumor microenvironment (TME) through dual strategies:

Immune Cell Recruitment

  • Promotes M1-like macrophage polarization, enhancing TNF-α/IL-12 secretion and phagocytic activity [5] [10].
  • Reduces myeloid-derived suppressor cell (MDSC) infiltration via chemokine (e.g., CCL2) inhibition [10].

Antigen Presentation and Checkpoint Modulation

  • Upregulates MHC class I expression on tumor cells, improving CD8+ T cell recognition [5] [7].
  • Synergizes with immune checkpoint blockade (e.g., anti-PD-1) by decreasing PD-L1 expression on tumor cells [10].

Epigenetic reprogramming likely underpins these effects: HDAC inhibition elevates tumor antigen presentation and promotes immunogenic cell death (ICD), releasing DAMPs (e.g., ATP, HMGB1) that activate dendritic cells [7] [10].

Properties

Product Name

Antitumor agent-41

IUPAC Name

(2S,4S,5R,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-5-[(3-iodobenzoyl)amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

Molecular Formula

C64H109IN2O21

Molecular Weight

1369.5 g/mol

InChI

InChI=1S/C64H109IN2O21/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-35-50(74)66-44(45(71)34-29-27-25-23-21-19-16-14-12-10-8-6-4-2)41-83-61-55(78)54(77)57(49(40-70)85-61)86-62-56(79)59(53(76)48(39-69)84-62)88-64(63(81)82)37-46(72)51(58(87-64)52(75)47(73)38-68)67-60(80)42-32-31-33-43(65)36-42/h29,31-34,36,44-49,51-59,61-62,68-73,75-79H,3-28,30,35,37-41H2,1-2H3,(H,66,74)(H,67,80)(H,81,82)/b34-29+/t44-,45+,46-,47+,48+,49+,51+,52+,53-,54+,55+,56+,57+,58+,59-,61+,62-,64-/m0/s1

InChI Key

MLFNBLSECJMXNL-WWOWBQOCSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C4=CC(=CC=C4)I)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O)O)NC(=O)C4=CC(=CC=C4)I)O)C(=O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.